2,3-Dihydroxynaphthalene-1-carboxylic acid
Overview
Description
2,3-Dihydroxynaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H8O4 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 2 and 3 positions and a carboxylic acid group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxynaphthalene-1-carboxylic acid typically involves the hydroxylation of naphthalene derivatives. One common method is the oxidation of 2,3-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxynaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
2,3-Dihydroxynaphthalene-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydroxynaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can also interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxynaphthalene: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.
1,4-Dihydroxy-2-naphthoic acid: Similar structure but with hydroxyl groups at different positions, resulting in distinct chemical behavior.
3,7-Dihydroxynaphthalene-2-carboxylic acid: Another isomer with different hydroxyl group positions, affecting its reactivity and applications.
Uniqueness
2,3-Dihydroxynaphthalene-1-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,3-dihydroxynaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-8-5-6-3-1-2-4-7(6)9(10(8)13)11(14)15/h1-5,12-13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPLEIAOQJXZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168235 | |
Record name | 1-Naphthoic acid, 2,3-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16715-77-8 | |
Record name | 1-Naphthoic acid, 2,3-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016715778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16715-77-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthoic acid, 2,3-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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